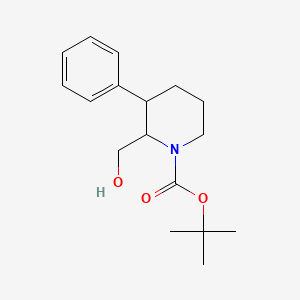
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is a chemical compound that belongs to the class of fluorinated pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . The bromine atom is then introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: TBAF, sulfuric acid
Brominating Agents: Bromine, NBS
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds . Its unique chemical properties make it valuable for developing new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacological agent. Fluorinated pyridines are known for their biological activity, and this compound may exhibit similar properties, making it a candidate for drug development and other therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals . Its unique chemical properties make it valuable for developing new products with enhanced performance and stability.
Mécanisme D'action
The mechanism of action of Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and bromine atoms can influence its binding affinity and selectivity for various biological targets, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 2-(Pyridin-2-yl) Pyrimidine Derivatives
Uniqueness
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H12BrFN2O2 |
|---|---|
Poids moléculaire |
291.12 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Clé InChI |
SYXJZMVDSCLULC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Prop-2-yn-1-yl)-4-[(triethylsilyl)oxy]cyclopent-2-en-1-one](/img/structure/B8583090.png)
![methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B8583095.png)
![7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide](/img/structure/B8583114.png)


![Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]-](/img/structure/B8583137.png)
![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)phenol](/img/structure/B8583139.png)

![3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid](/img/structure/B8583146.png)




